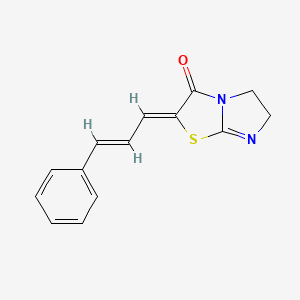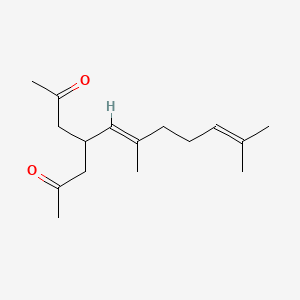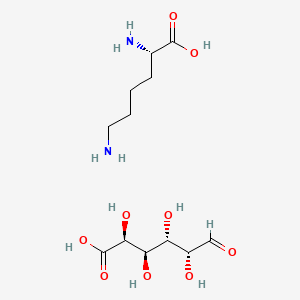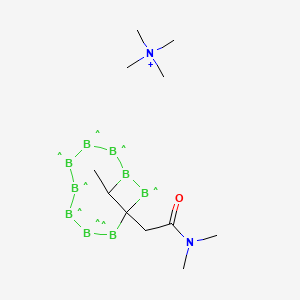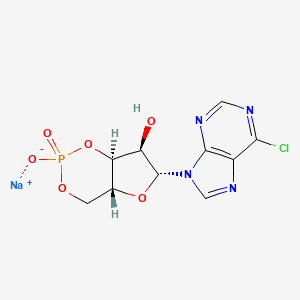
2-Acetamido-N-antipyrinylbutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetamido-N-antipyrinylbutyramide is an organic compound with the molecular formula C17H22N4O3 and a molecular weight of 330.43 g/mol . This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique structure, which includes an acetamido group and an antipyrinyl moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-N-antipyrinylbutyramide typically involves the reaction of antipyrine with butyric anhydride in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-60°C and using a suitable solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The industrial method also includes purification steps such as recrystallization and chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetamido-N-antipyrinylbutyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for chlorination reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2-Acetamido-N-antipyrinylbutyramide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its analgesic and antipyretic effects.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds
Mécanisme D'action
The mechanism of action of 2-Acetamido-N-antipyrinylbutyramide involves its interaction with specific molecular targets in the body. The compound is believed to inhibit the activity of certain enzymes, leading to its analgesic and antipyretic effects. The molecular pathways involved include the inhibition of cyclooxygenase (COX) enzymes, which play a role in the production of prostaglandins responsible for pain and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Acetamido-1,3-benzothiazole-6-carboxamide: Known for its potential as a BRAFV600E inhibitor.
2-Acetamido-N-benzyl-2-hydroxyacetamide: Studied for its antiepileptic properties.
2-Acetamido-N-benzyl-N-methyl-2-(pyrimidin-2-yl)acetamide: Investigated for its potential as an antiepileptic drug .
Uniqueness
2-Acetamido-N-antipyrinylbutyramide stands out due to its unique combination of an acetamido group and an antipyrinyl moiety, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
81217-06-3 |
|---|---|
Formule moléculaire |
C17H22N4O3 |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
2-acetamido-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)butanamide |
InChI |
InChI=1S/C17H22N4O3/c1-5-14(18-12(3)22)16(23)19-15-11(2)20(4)21(17(15)24)13-9-7-6-8-10-13/h6-10,14H,5H2,1-4H3,(H,18,22)(H,19,23) |
Clé InChI |
KNRQVMOOQOIWGX-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


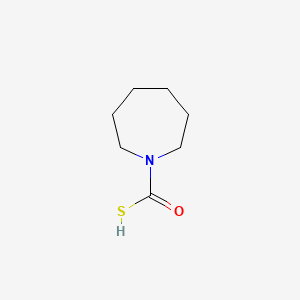

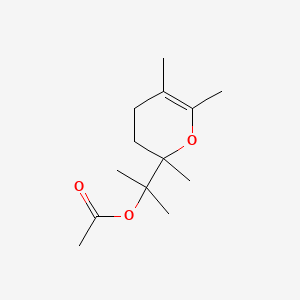


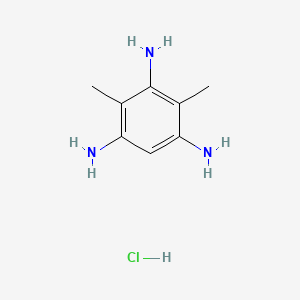
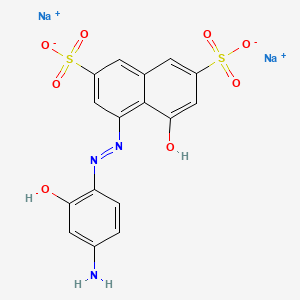
![Diethylmethyl[2-[(1-oxoallyl)oxy]propyl]ammonium chloride](/img/structure/B12685003.png)
